molecular formula C19H26N2O4 B5559897 1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone

1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone

Cat. No.: B5559897
M. Wt: 346.4 g/mol
InChI Key: JZHYTAQCYQGUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylphenyl)-4-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-2-piperazinone is a useful research compound. Its molecular formula is C19H26N2O4 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.18925731 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Novel compounds including piperazine derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have shown potent bacterial biofilm inhibition and MurB enzyme inhibition, suggesting applications in combating antibiotic-resistant bacterial strains (Mekky & Sanad, 2020). Similarly, dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been synthesized, demonstrating the versatility of piperazine derivatives in medicinal chemistry (Bhat et al., 2018).

Anticonvulsant Activity

  • A series of kojic acid derivatives incorporating substituted piperazine derivatives have been synthesized and showed potential as anticonvulsant compounds. These compounds represent a promising avenue for the development of new antiepileptic drugs (Aytemi̇r et al., 2010). Further investigations into 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives also highlight the potential anticonvulsant activity of piperazine derivatives (Aytemi̇r, Çalış, & Özalp, 2004).

Synthesis of Herbicidal Compounds

  • Research into novel 1-phenyl-piperazine-2,6-diones has opened up possibilities for the development of effective herbicides, showcasing the agricultural applications of compounds derived from piperazine (Li et al., 2005).

Contribution to Polymer Science

  • Piperazine derivatives have been utilized in the synthesis of polyamides containing nucleobases such as theophylline and thymine, indicating their importance in the creation of novel polymers with potential biomedical applications (Hattori & Kinoshita, 1979).

Properties

IUPAC Name

1-(4-methylphenyl)-4-[2-(oxan-2-ylmethoxy)acetyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-15-5-7-16(8-6-15)21-10-9-20(12-18(21)22)19(23)14-24-13-17-4-2-3-11-25-17/h5-8,17H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHYTAQCYQGUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)COCC3CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.